

A Comparative Analysis of the ^1H NMR Spectrum of 2,5-Dimethylbenzaldehyde

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Compound of Interest

Compound Name: 2,5-Dimethylbenzaldehyde

Cat. No.: B165460

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This guide provides a detailed analysis of the ^1H NMR spectrum of **2,5-Dimethylbenzaldehyde**, presenting a comparative study with other structurally related benzaldehydes. The data herein is intended to aid researchers, scientists, and drug development professionals in the structural elucidation and purity assessment of substituted benzaldehyde derivatives.

Comparative ^1H NMR Data

The following table summarizes the ^1H NMR spectral data for **2,5-Dimethylbenzaldehyde** and a selection of alternative benzaldehydes. All spectra were recorded in deuterated chloroform (CDCl_3), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Compound	Aldehyde Proton (s, 1H)	Aromatic Protons (m)	Methyl Protons (s)
2,5-Dimethylbenzaldehyde	10.20	7.57 (s, 1H), 7.26 (d, 1H), 7.12 (d, 1H)	2.60 (s, 3H), 2.36 (s, 3H)
Benzaldehyde	~10.0	7.86 (d, 2H), 7.62 (t, 1H), 7.52 (t, 2H)	-
2-Methylbenzaldehyde	~10.2	7.8 (d, 1H), 7.5 (t, 1H), 7.35 (t, 1H), 7.25 (d, 1H)	2.6 (s, 3H)
4-Methylbenzaldehyde	9.96	7.72 (d, 2H), 7.26 (d, 2H)	2.43 (s, 3H)
3,5-Dimethoxybenzaldehyde	9.86	6.99 (d, 2H), 6.72 (t, 1H)	3.82 (s, 6H, -OCH ₃)

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol was followed for the acquisition of all ¹H NMR spectra to ensure data consistency and comparability.

Sample Preparation:

- Approximately 5-10 mg of the benzaldehyde derivative was accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- The solution was transferred into a clean, dry 5 mm NMR tube.

Instrumental Parameters:

- Spectrometer: 400 MHz NMR Spectrometer

- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Sequence: A standard single-pulse experiment was utilized.
- Number of Scans: 16-64 scans were accumulated to achieve an adequate signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-2 seconds was employed between scans.
- Spectral Width: The spectral width was set to encompass the expected chemical shift range of all protons (typically 0-12 ppm).

Data Processing:

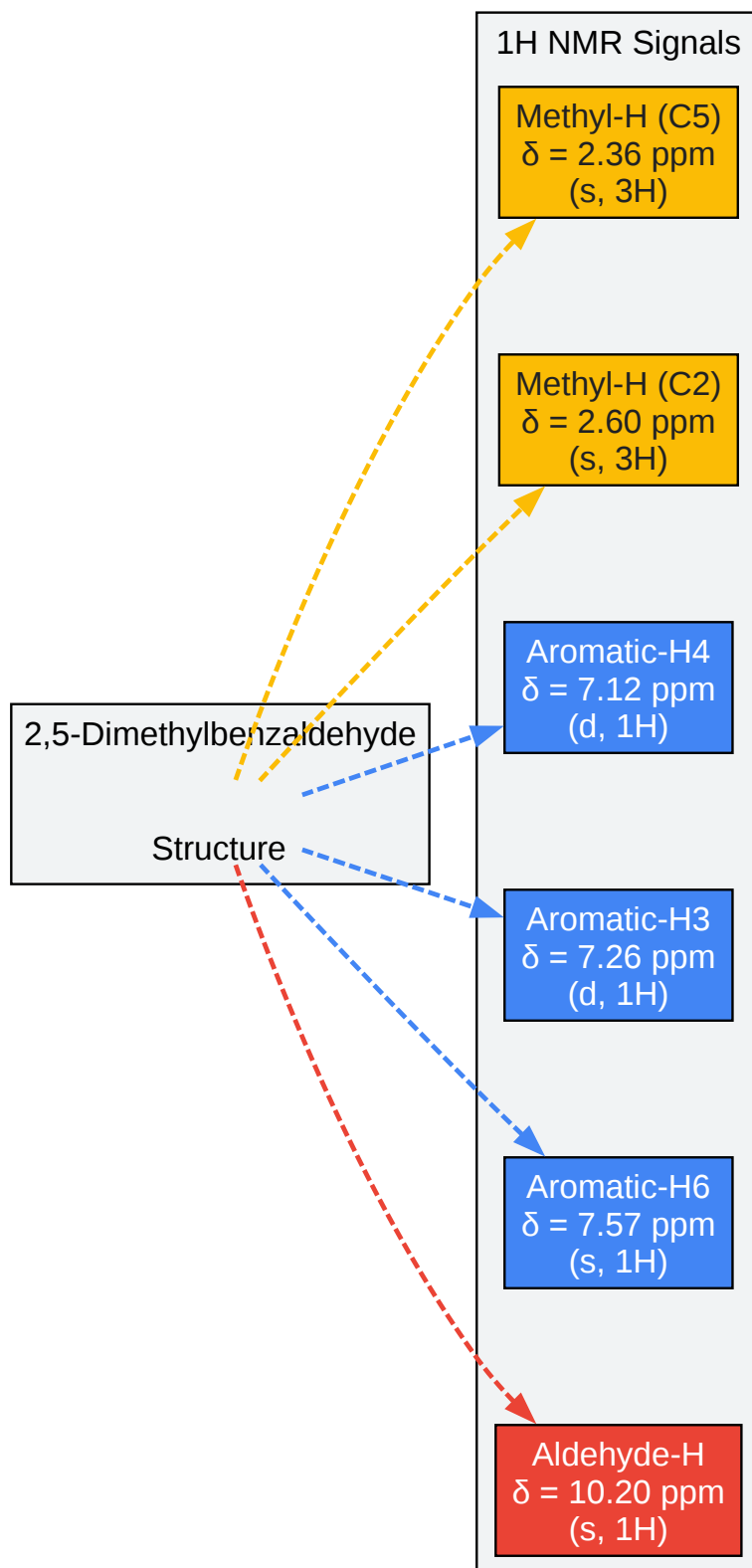
The raw free induction decay (FID) signal was processed using the following steps:

- Fourier Transformation: The FID was converted from the time domain to the frequency domain.
- Phasing: The spectrum was manually or automatically phased to obtain pure absorption peaks.
- Baseline Correction: The baseline of the spectrum was corrected to ensure accurate integration.
- Referencing: The chemical shifts were referenced to the TMS signal at 0.00 ppm.
- Integration: The area under each peak was integrated to determine the relative number of protons.

Structural Assignment and Signal Relationship of 2,5-Dimethylbenzaldehyde

The ¹H NMR spectrum of **2,5-Dimethylbenzaldehyde** exhibits distinct signals corresponding to the aldehyde proton, the aromatic protons, and the two methyl groups. The relationship and

assignment of these signals are visualized in the following diagram.



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Caption: Signal assignments for **2,5-Dimethylbenzaldehyde**.

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